Cas no 921109-84-4 (ethyl 6-acetyl-2-4-(methoxycarbonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)

ethyl 6-acetyl-2-4-(methoxycarbonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 6-acetyl-2-4-(methoxycarbonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
- ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- ethyl 6-acetyl-2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
- F1298-0773
- AKOS024604623
- 921109-84-4
- ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
- Thieno[2,3-c]pyridine-3-carboxylic acid, 6-acetyl-4,5,6,7-tetrahydro-2-[[4-(methoxycarbonyl)benzoyl]amino]-, ethyl ester
-
- インチ: 1S/C21H22N2O6S/c1-4-29-21(27)17-15-9-10-23(12(2)24)11-16(15)30-19(17)22-18(25)13-5-7-14(8-6-13)20(26)28-3/h5-8H,4,9-11H2,1-3H3,(H,22,25)
- InChIKey: AQKUQCZOUONOIL-UHFFFAOYSA-N
- ほほえんだ: C1N(C(C)=O)CCC2C(C(OCC)=O)=C(NC(=O)C3=CC=C(C(OC)=O)C=C3)SC1=2
計算された属性
- せいみつぶんしりょう: 430.11985760g/mol
- どういたいしつりょう: 430.11985760g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 678
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 130Ų
じっけんとくせい
- 密度みつど: 1.348±0.06 g/cm3(Predicted)
- ふってん: 587.3±50.0 °C(Predicted)
- 酸性度係数(pKa): 11.77±0.20(Predicted)
ethyl 6-acetyl-2-4-(methoxycarbonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1298-0773-1mg |
ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
921109-84-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1298-0773-3mg |
ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
921109-84-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1298-0773-5mg |
ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
921109-84-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1298-0773-25mg |
ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
921109-84-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1298-0773-4mg |
ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
921109-84-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1298-0773-2μmol |
ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
921109-84-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1298-0773-20μmol |
ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
921109-84-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1298-0773-2mg |
ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
921109-84-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1298-0773-10mg |
ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
921109-84-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1298-0773-15mg |
ethyl 6-acetyl-2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
921109-84-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
ethyl 6-acetyl-2-4-(methoxycarbonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
ethyl 6-acetyl-2-4-(methoxycarbonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylateに関する追加情報
Introduction to Ethyl 6-acetyl-2-4-(methoxycarbonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate (CAS No. 921109-84-4)
Ethyl 6-acetyl-2-4-(methoxycarbonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate, identified by its CAS number 921109-84-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features, making it a promising candidate for further investigation in drug discovery and molecular biology.
The structural framework of Ethyl 6-acetyl-2-4-(methoxycarbonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate incorporates several key functional groups that contribute to its potential biological activity. The presence of an acetyl group at the 6-position and a benzamido moiety at the 2-position enhances its reactivity and interaction with biological targets. Additionally, the thiophene ring and the pyridine core provide a stable aromatic backbone that is often exploited in medicinal chemistry for designing molecules with enhanced pharmacokinetic properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such complex molecules with greater accuracy. Studies have shown that compounds with similar structural motifs can exhibit potent activity against various biological pathways, including enzyme inhibition and receptor binding. The benzamido group, in particular, is known to interact with proteins through hydrogen bonding and hydrophobic interactions, making it a valuable scaffold for drug design.
In the context of current research trends, Ethyl 6-acetyl-2-4-(methoxycarbonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate represents an intriguing compound for further exploration. Its unique structural features suggest potential applications in the development of novel therapeutic agents targeting neurological disorders, inflammatory conditions, and other diseases where protein-protein interactions play a critical role. The methoxycarbonyl group at the 4-position further enhances its versatility by allowing for additional derivatization and modification.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations have been employed to construct the complex heterocyclic core. These methods not only highlight the synthetic prowess of modern organic chemistry but also underscore the importance of innovative approaches in accessing structurally diverse molecules.
One of the most compelling aspects of Ethyl 6-acetyl-2-4-(methoxycarbonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate is its potential as a lead compound for drug discovery. Preclinical studies have demonstrated that derivatives of this class of compounds can modulate key biological pathways by inhibiting specific enzymes or interfering with protein-protein interactions. For instance, related molecules have shown promise in preclinical models of Alzheimer's disease by targeting amyloid-beta aggregation and tau hyperphosphorylation.
The role of computational tools in optimizing the pharmacological properties of such compounds cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have been used to elucidate the binding modes of these molecules with their target proteins. These studies not only provide insights into their mechanism of action but also guide the design of next-generation analogs with improved efficacy and reduced side effects.
As research in medicinal chemistry continues to evolve, compounds like Ethyl 6-acetyl-2-4-(methoxycarbonyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate are expected to play a pivotal role in the development of new therapies. Their unique structural features and potential biological activities make them attractive candidates for further investigation in both academic and industrial settings. The ongoing exploration of their pharmacological properties promises to yield valuable insights into disease mechanisms and therapeutic strategies.
The future directions for research on this compound include exploring its derivatives for enhanced bioavailability and improved pharmacokinetic profiles. Additionally, investigating its interactions with other biological targets may uncover novel therapeutic applications beyond those currently envisioned. The integration of experimental data with computational modeling will be crucial in guiding these efforts toward developing effective new drugs.
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